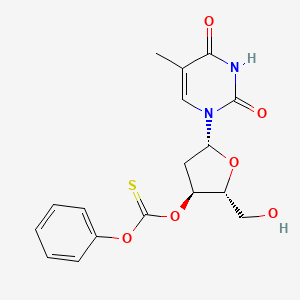
Isoraunescine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoraunescine is an alkaloid compound derived from the plant Rauwolfia canescens. It is closely related to another alkaloid, raunescine, and both have been studied for their pharmacological properties. This compound has been of interest due to its potential effects on the central nervous system, particularly its interactions with neurotransmitters such as serotonin and noradrenaline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoraunescine typically involves the extraction of alkaloids from Rauwolfia canescens. The process includes several steps of purification and isolation to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction involve solvent extraction, chromatography, and crystallization techniques .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Large-scale production would require optimization of these processes to ensure high yield and purity. This might involve the use of advanced chromatographic techniques and automated extraction systems to handle large volumes of plant material.
Analyse Des Réactions Chimiques
Types of Reactions
Isoraunescine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in halogenated derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: As a model compound for studying alkaloid chemistry and developing new synthetic methods.
Biology: Investigating its effects on neurotransmitter systems and potential use as a research tool for studying brain function.
Medicine: Exploring its potential therapeutic effects, particularly in the treatment of neurological disorders such as depression and anxiety.
Mécanisme D'action
Isoraunescine exerts its effects primarily through interactions with neurotransmitter systems in the brain. It has been shown to affect the levels of serotonin and noradrenaline, which are important for mood regulation and cognitive function. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may act as a modulator of neurotransmitter receptors and transporters .
Comparaison Avec Des Composés Similaires
Isoraunescine is similar to other alkaloids derived from Rauwolfia species, such as:
Raunescine: Another alkaloid with similar pharmacological properties.
Reserpine: Known for its antihypertensive and antipsychotic effects.
Ajmaline: Used as an antiarrhythmic agent.
Compared to these compounds, this compound is unique in its specific interactions with serotonin and noradrenaline systems, making it a valuable compound for research into mood disorders and cognitive function .
Propriétés
Numéro CAS |
483-07-8 |
|---|---|
Formule moléculaire |
C31H36N2O8 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-18-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C31H36N2O8/c1-37-24-12-16(13-25(38-2)29(24)39-3)30(35)41-28-23(34)11-17-15-33-10-9-19-18-7-5-6-8-21(18)32-27(19)22(33)14-20(17)26(28)31(36)40-4/h5-8,12-13,17,20,22-23,26,28,32,34H,9-11,14-15H2,1-4H3/t17-,20+,22-,23-,26+,28+/m1/s1 |
Clé InChI |
ULKKVMYTACUXQA-UTYXIPFNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)O[C@H]2[C@@H](C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]2C(=O)OC)NC6=CC=CC=C56)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(CC3CN4CCC5=C(C4CC3C2C(=O)OC)NC6=CC=CC=C56)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)







